molecular formula C27H36N4O6S2 B14802332 N,N'-bis[4-(piperidin-1-ylsulfonyl)phenyl]pentanediamide

N,N'-bis[4-(piperidin-1-ylsulfonyl)phenyl]pentanediamide

Cat. No.: B14802332
M. Wt: 576.7 g/mol
InChI Key: WIHWIILKPSNFEO-UHFFFAOYSA-N
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Description

N,N’-bis[4-(1-piperidinylsulfonyl)phenyl]pentanediamide is a chemical compound with the molecular formula C24H36N4O4S2. It is known for its unique structure, which includes two piperidinylsulfonyl groups attached to a pentanediamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis[4-(1-piperidinylsulfonyl)phenyl]pentanediamide typically involves the reaction of 4-(1-piperidinylsulfonyl)aniline with pentanediamide. The reaction is carried out under controlled conditions, often involving the use of solvents such as dichloromethane or dimethylformamide. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of N,N’-bis[4-(1-piperidinylsulfonyl)phenyl]pentanediamide may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis[4-(1-piperidinylsulfonyl)phenyl]pentanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N,N’-bis[4-(1-piperidinylsulfonyl)phenyl]pentanediamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-bis[4-(1-piperidinylsulfonyl)phenyl]pentanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-bis[4-(1-piperidinylsulfonyl)phenyl]butanediamide
  • N,N’-bis[4-(1-piperidinylsulfonyl)phenyl]hexanediamide
  • N,N’-bis[4-(1-piperidinylsulfonyl)phenyl]octanediamide

Uniqueness

N,N’-bis[4-(1-piperidinylsulfonyl)phenyl]pentanediamide is unique due to its specific pentanediamide backbone, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C27H36N4O6S2

Molecular Weight

576.7 g/mol

IUPAC Name

N,N'-bis(4-piperidin-1-ylsulfonylphenyl)pentanediamide

InChI

InChI=1S/C27H36N4O6S2/c32-26(28-22-10-14-24(15-11-22)38(34,35)30-18-3-1-4-19-30)8-7-9-27(33)29-23-12-16-25(17-13-23)39(36,37)31-20-5-2-6-21-31/h10-17H,1-9,18-21H2,(H,28,32)(H,29,33)

InChI Key

WIHWIILKPSNFEO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4

Origin of Product

United States

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